molecular formula C30H30N4O4 B12886748 Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate

Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate

Cat. No.: B12886748
M. Wt: 510.6 g/mol
InChI Key: NPPIDUZDOYJWOV-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group and a 6-methylpyridin-2-yl moiety. The pyrazole is linked to a cyclohexyl ring bearing a benzyl carbamate group. The methylenedioxyphenyl group is known for metabolic stability, while the pyridine ring may enhance binding affinity to target proteins. The carbamate group could modulate solubility and pharmacokinetic properties .

Properties

Molecular Formula

C30H30N4O4

Molecular Weight

510.6 g/mol

IUPAC Name

benzyl N-[4-[4-(1,3-benzodioxol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]cyclohexyl]carbamate

InChI

InChI=1S/C30H30N4O4/c1-20-6-5-9-26(31-20)29-25(22-10-15-27-28(16-22)38-19-37-27)17-34(33-29)24-13-11-23(12-14-24)32-30(35)36-18-21-7-3-2-4-8-21/h2-10,15-17,23-24H,11-14,18-19H2,1H3,(H,32,35)

InChI Key

NPPIDUZDOYJWOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NN(C=C2C3=CC4=C(C=C3)OCO4)C5CCC(CC5)NC(=O)OCC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate typically involves multi-step organic reactions The process begins with the preparation of the core structures, such as the benzo[d][1,3]dioxole and the 6-methylpyridin-2-yl groups These are then coupled with a pyrazole ring through various condensation reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and the pyrazole moiety can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced, particularly at the carbamate group, using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazole derivatives, including those similar to benzyl carbamate derivatives. For instance, compounds derived from pyrazole structures exhibited notable activity against Gram-positive and Gram-negative bacteria. In one study, several pyrazole compounds showed inhibition zones ranging from 10 to 24 mm against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) between 20 to 45 μg/mL . This suggests that benzyl carbamate derivatives could be explored further for their potential as antibiotic adjuvants or standalone antibacterial agents.

Enzyme Inhibition

Benzyl carbamate derivatives have been investigated for their role as enzyme inhibitors. For example, isosorbide-2-benzyl carbamate was found to be a potent and selective inhibitor of butyrylcholinesterase (BuChE), showcasing an interaction with specific enzyme clusters that enhances its potency . This highlights the potential of benzyl carbamate compounds in developing treatments for conditions related to cholinergic dysfunction.

Agricultural Applications

Fungicidal Properties

The structure-activity relationship of carbamate compounds has been extensively studied in agricultural chemistry. Research indicates that certain benzyl carbamate derivatives possess fungicidal activities. For example, modifications to the phenyl ring of carbamates have led to compounds with effective fungicidal properties against various pathogens . The optimization of these compounds can lead to the development of new fungicides that are less toxic and more effective in field conditions.

Synthesis and Chemical Reactions

Transcarbamation and Amidation

Benzyl carbamate serves as a key intermediate in organic synthesis. A recent study demonstrated a new method for the transcarbamation and amidation of benzyl carbamates using potassium carbonate under mild conditions, yielding amides with good efficiency . This method highlights the versatility of benzyl carbamate in synthetic organic chemistry, allowing for the formation of complex molecules that can be further explored for biological activity.

Data Summary

The following table summarizes key findings related to the applications of benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate:

Application AreaFindingsReference
Antibacterial ActivityInhibition zones: 10–24 mm; MIC: 20–45 μg/mL
Enzyme InhibitionPotent BuChE inhibitor; interaction with polar clusters
Fungicidal PropertiesEffective against various pathogens; structure optimization needed
Synthetic ApplicationsEfficient transcarbamation and amidation methods developed

Mechanism of Action

The mechanism of action of Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved could include signaling cascades related to oxidative stress or inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes key structural and functional differences between the target compound and analogous pyrazole-based molecules:

Compound Name Core Structure Substituents Reported Biological Activity References
Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate Pyrazole Benzo[d][1,3]dioxol-5-yl, 6-methylpyridin-2-yl, cyclohexyl-carbamate Not explicitly reported in evidence
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives Pyrazole Benzoyl, phenyl, aldehyde Antioxidant, anti-inflammatory
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Dihydro-pyrazole Benzo[d][1,3]dioxol-5-yl, tert-butyl Anticonvulsant (preclinical research)
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate Pyrazole 4-Chlorobenzoyl, 4-chlorobenzoate ester Antibacterial

Key Observations:

Substituent Diversity and Activity: The target compound’s 6-methylpyridin-2-yl group distinguishes it from phenyl or tert-butyl substituents in other derivatives. The cyclohexyl-carbamate moiety may improve metabolic stability compared to esters (e.g., in ) or aldehydes (e.g., in ), which are prone to hydrolysis or oxidation.

Biological Activity Trends: Antioxidant/Anti-inflammatory Activity: Derivatives with electron-withdrawing groups (e.g., aldehyde in ) showed significant activity, but the target compound’s pyridine and carbamate groups might offer alternative mechanisms. Anticonvulsant Potential: The dihydro-pyrazole in highlights the role of saturated rings in central nervous system (CNS) penetration, a property the target compound’s cyclohexyl group may share. Antibacterial Action: Chlorinated aromatic groups in correlate with antibacterial effects, whereas the target compound’s methylenedioxyphenyl group is less electrophilic, possibly reducing such activity.

Structural Implications for Drug Design :

  • The methylenedioxyphenyl group in the target compound and is associated with enhanced metabolic stability, critical for oral bioavailability.
  • The carbamate linker in the target compound may provide controlled release of active metabolites compared to ester or aldehyde functionalities .

Biological Activity

Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and modulation of cellular processes. This article reviews the available literature on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C20H22N2O4\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_4

This structure features a benzo[d][1,3]dioxole moiety and a pyrazole ring, which are known for their pharmacological relevance. The presence of these functional groups contributes to the compound's biological properties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative activity of compounds related to this structure. For instance, derivatives of pyrazole have shown significant activity against various cancer cell lines. A study demonstrated that certain benzyl-substituted pyrazoles exhibited submicromolar antiproliferative effects in MIA PaCa-2 pancreatic cancer cells, with mechanisms involving the modulation of mTORC1 signaling and autophagy pathways .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameIC50 (µM)Cell LineMechanism of Action
Compound A0.5MIA PaCa-2mTORC1 inhibition
Compound B0.8HeLaAutophagy modulation
Benzyl CarbamateTBDTBDTBD

The mechanisms underlying the biological activity of this compound are multifaceted:

  • mTORC1 Inhibition : The compound has been shown to inhibit mTORC1 activity, leading to decreased phosphorylation of downstream targets such as P70S6K and 4EBP1. This inhibition is crucial for disrupting cancer cell proliferation and survival .
  • Autophagy Modulation : It also influences autophagy processes. While it can enhance basal autophagy levels, it disrupts autophagic flux under nutrient-replete conditions, suggesting a potential dual role in cancer therapy—promoting cell death in stressed tumor cells while sparing normal cells .
  • ABC Transporter Interaction : The compound may interact with ATP-binding cassette (ABC) transporters, which play significant roles in drug resistance and pharmacokinetics . This interaction could enhance the bioavailability and efficacy of chemotherapeutic agents.

Case Studies

Several case studies have illustrated the potential therapeutic applications of compounds similar to this compound:

  • Study on Pancreatic Cancer : A recent investigation into the effects of pyrazole derivatives on pancreatic cancer cells indicated that these compounds could significantly reduce cell viability and induce apoptosis through mTORC1 inhibition and autophagy dysregulation .
  • Combination Therapy : Another study explored the use of these compounds in combination with established chemotherapeutics, revealing enhanced efficacy and reduced side effects compared to monotherapy approaches .

Future Directions

Research into this compound should focus on:

  • Further SAR Studies : To identify structural features that maximize antiproliferative activity while minimizing toxicity.
  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models before clinical trials.
  • Mechanistic Studies : To elucidate detailed pathways involved in its biological effects, particularly regarding its influence on autophagy and drug resistance mechanisms.

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